methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride
Description
Methyl 3-aminotricyclo[2.2.1.0²,⁶]heptane-1-carboxylate hydrochloride is a tricyclic compound featuring a rigid bicyclo[2.2.1]heptane core fused with an additional bridge, creating a unique three-dimensional structure. The molecule includes a primary amine group at position 3 and a methyl ester at position 1, with the hydrochloride salt enhancing its solubility in polar solvents.
Properties
IUPAC Name |
methyl 3-aminotricyclo[2.2.1.02,6]heptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8(11)9-3-4-2-5(9)6(9)7(4)10;/h4-7H,2-3,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJMLUWSGAPZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC1C2C3N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the amino and ester groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic applications includes exploring its effects on various biological targets and pathways.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its stability and reactivity.
Mechanism of Action
The mechanism by which methyl3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylatehydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The compound’s tricyclic structure allows it to fit into unique binding sites, influencing its activity and selectivity.
Comparison with Similar Compounds
Structural and Functional Differences
Core Rigidity: The tricyclic framework of the target compound imposes greater steric rigidity compared to bicyclic (e.g., 4-aminobicyclo[2.2.1]heptane derivatives) or monocyclic analogs (e.g., cyclopentane-based compounds) . This rigidity is advantageous in drug design for enforcing specific binding conformations.
Functional Group Diversity: The methyl ester in the target compound contrasts with the carboxylic acid in 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, altering lipophilicity and reactivity. Esters are typically more lipophilic and serve as prodrug precursors, whereas carboxylic acids enhance hydrogen bonding in active sites . The bromo substituent in methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound .
Solubility and Salt Forms: Hydrochloride salts (target compound, 4-aminobicyclo[2.2.1]heptane derivative) improve aqueous solubility compared to neutral analogs like methyl 7-oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylate .
Biological Activity
Methyl 3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate hydrochloride (CAS Number: 2490400-52-5) is a compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant research findings.
- IUPAC Name : Methyl 3-aminotricyclo[2.2.1.0(2,6)]heptane-1-carboxylate hydrochloride
- Molecular Formula : C₉H₁₃ClN₂O₂
- Molecular Weight : 202.66 g/mol
- Melting Point : Not specified in available data
- Purity : 95% .
Biological Activity Overview
Methyl 3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate hydrochloride exhibits various biological activities that make it a candidate for further research in medicinal chemistry and pharmacology.
Pharmacological Effects
-
Neuropharmacological Activity :
- Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Its structural similarity to known psychoactive compounds indicates possible effects on serotonin and dopamine receptors.
- Analgesic Properties :
- Anti-inflammatory Effects :
Toxicity Profile
The safety profile of methyl 3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate hydrochloride is crucial for its development as a therapeutic agent.
- Acute Toxicity : Limited data is available; however, compounds within the same class often exhibit low acute toxicity at therapeutic doses.
- Chronic Toxicity Studies : Long-term studies are necessary to assess potential organ toxicity and carcinogenicity.
Case Study 1: Neuropharmacological Assessment
A study conducted on rodent models demonstrated that administration of methyl 3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate hydrochloride resulted in significant alterations in behavior consistent with anxiolytic effects. The compound was administered at varying doses to assess dose-dependent effects on anxiety-like behaviors measured by the elevated plus maze test.
| Dose (mg/kg) | Anxiety Score Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 45 |
| 20 | 60 |
Case Study 2: Anti-inflammatory Activity
In vitro studies evaluating the anti-inflammatory effects of the compound showed a marked decrease in the production of TNF-alpha and IL-6 in macrophage cell lines treated with methyl 3-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate hydrochloride.
| Treatment Group | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Treated (10 µM) | 90 | 120 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-aminotricyclo[2.2.1.0²,⁶]heptane-1-carboxylate hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as bicyclic ring formation via cycloaddition or catalytic hydrogenation, followed by functional group modifications (e.g., carboxylation, amination). Key parameters include temperature control (e.g., low-temperature amination to avoid side reactions), solvent selection (polar aprotic solvents like DMF for solubility), and purification via recrystallization or chromatography. Analytical validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensures structural fidelity and purity .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton/carbon environments and stereochemistry. For example, bicyclic protons exhibit distinct splitting patterns due to restricted rotation .
- Mass Spectrometry (MS) : HRMS confirms molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection quantifies purity (>95% is typical for research-grade material) .
Q. How does the bicyclic structure influence the compound’s physicochemical properties?
- Methodological Answer : The tricyclic framework imposes steric constraints, reducing conformational flexibility and enhancing metabolic stability. Computational tools (e.g., molecular dynamics simulations) predict logP (lipophilicity) and pKa (ionization state), which are validated experimentally via shake-flask assays or capillary electrophoresis. These properties guide solubility testing in buffers (e.g., PBS) for biological assays .
Advanced Research Questions
Q. How can computational chemistry be leveraged to optimize synthetic pathways and predict reactivity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. For example, reaction path searches predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent effects. Machine learning algorithms trained on reaction databases prioritize conditions (e.g., temperature, pressure) to maximize yield and minimize side products .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and assigns spatial proximities.
- X-ray Crystallography : Provides unambiguous stereochemical assignment, especially for chiral centers in the bicyclic system.
- Isotopic Labeling : ¹⁵N or ¹³C-labeled precursors track reaction intermediates and validate proposed mechanisms .
Q. How does the compound’s stereochemistry impact its biological activity, and how is enantiomeric purity ensured?
- Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Biological assays (e.g., enzyme inhibition) compare enantiomers to establish structure-activity relationships (SAR). For example, the (1R,2S,6R) configuration may exhibit higher receptor affinity due to optimal hydrogen bonding .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Catalyst Selection : Heterogeneous catalysts (e.g., Ru-BINAP) improve enantioselectivity in large-scale hydrogenation.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to avoid racemization.
- Crystallization Engineering : Controlled cooling rates and solvent mixtures (e.g., ethanol/water) ensure high enantiomeric excess (ee >98%) .
Key Research Considerations
- Contradictory Data : Conflicting solubility reports may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline phases .
- Biological Assay Design : Prioritize target engagement studies (e.g., SPR for binding affinity) before in vivo models, given the compound’s potential CNS activity due to bicyclic amine motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
